molecular formula C29H34NO6PPdS B13425564 meCgPPh Pd G3

meCgPPh Pd G3

Cat. No.: B13425564
M. Wt: 662.0 g/mol
InChI Key: BIJGQELPKLBCGJ-OAILJLFKSA-M
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Description

The compound (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2’-amino-1,1’-biphenyl)palladium(II) methanesulfonate meCgPPh Pd G3 , is a palladium-based catalyst. It is air and moisture sensitive and is primarily used in various cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meCgPPh Pd G3 involves the coordination of palladium with the ligand (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2’-amino-1,1’-biphenyl). The reaction typically occurs under controlled conditions to prevent exposure to air and moisture, which can degrade the compound .

Industrial Production Methods: In industrial settings, this compound is often produced in bulk using high-throughput methods. ChemBeads, which are chemical-coated glass beads, are used to improve the flowability and uniformity of the compound, making it suitable for automated solid dispensing and high-throughput experimentation .

Chemical Reactions Analysis

Types of Reactions: meCgPPh Pd G3 is involved in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: These reactions typically require the presence of a base, a solvent, and specific temperature conditions. The palladium catalyst facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Major Products: The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of meCgPPh Pd G3 involves the stabilization of the palladium center by the ligand, which enhances its reactivity and selectivity. The palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the reactants and promoting the transfer of electrons .

Comparison with Similar Compounds

Uniqueness: meCgPPh Pd G3 is unique due to its high stability and reactivity under various conditions. Its third-generation design incorporates improvements that optimize its catalytic properties, making it more efficient and selective compared to earlier versions .

Properties

Molecular Formula

C29H34NO6PPdS

Molecular Weight

662.0 g/mol

IUPAC Name

methanesulfonate;palladium(2+);2-phenylaniline;(1R,3S)-1,3,5,7-tetramethyl-2-phenyl-4,6,9-trioxa-2-phosphatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C16H21O3P.C12H10N.CH4O3S.Pd/c1-13-10-14(2)18-16(4,17-13)19-15(3,11-13)20(14)12-8-6-5-7-9-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h5-9H,10-11H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1/t13?,14-,15+,16?,20?;;;

InChI Key

BIJGQELPKLBCGJ-OAILJLFKSA-M

Isomeric SMILES

C[C@]12CC3(C[C@](P1C4=CC=CC=C4)(OC(O2)(O3)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Canonical SMILES

CC12CC3(OC(O1)(OC(C2)(P3C4=CC=CC=C4)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Origin of Product

United States

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